

An In-depth Technical Guide to 2,5,8-Nonanetrione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5,8-Nonanetrione

Cat. No.: B14170128

[Get Quote](#)

CAS Number: 38284-28-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of **2,5,8-Nonanetrione**. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical and Physical Properties

2,5,8-Nonanetrione is an aliphatic triketone with the molecular formula C₉H₁₄O₃.^[1] Its chemical structure consists of a nine-carbon chain with ketone groups at the second, fifth, and eighth positions. A summary of its key properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ O ₃	[1]
Molecular Weight	170.21 g/mol	[1]
CAS Number	38284-28-5	[1]
IUPAC Name	nonane-2,5,8-trione	[1]
Canonical SMILES	CC(=O)CCC(=O)CCC(=O)C	[2]
Boiling Point	305.8 °C at 760 mmHg	[3]
Flash Point	128.1 °C	[3]
Density	1.01 g/cm ³	[3]
Vapor Pressure	0.000804 mmHg at 25°C	[3]
XLogP3	-0.7	[1]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	6	[3]
Exact Mass	170.094294304	[1] [3]
Complexity	174	[3]
Heavy Atom Count	12	[3]

Synthesis of 2,5,8-Nonanetrione

Several synthetic routes for **2,5,8-Nonanetrione** have been reported, primarily involving the transformation of furan derivatives. While detailed experimental protocols are not readily available in the public domain, the following outlines the general approaches.

One common method involves the hydrolysis of 4-(5-methyl-furan-2-yl)-butan-2-one.[\[2\]](#) This reaction is typically carried out in the presence of an acid catalyst in an aqueous medium.

Another reported synthesis starts from 4-(5-hydroxymethyl-2-furanyl)-2-butanone.[2] This process involves treatment with hydrogen chloride in methanol at elevated temperatures.

A third route utilizes the hydrogenation of 4-(5-(hydroxymethyl)furan-2-yl)but-3-en-2-one over a palladium on activated carbon catalyst in the presence of acetic acid.[2]

The following diagram illustrates a generalized synthetic workflow for the preparation of **2,5,8-Nonanetrione** from a furan precursor.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2,5,8-Nonanetrione**.

Spectroscopic Data

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for **2,5,8-Nonanetrione** has been reported.[4] While the raw data is not publicly available, the expected chemical shifts can be predicted based on the structure. The three carbonyl carbons would appear significantly downfield (in the range of 205-220 ppm). The methyl carbons would be the most upfield, and the different methylene carbons would have distinct chemical shifts based on their proximity to the electron-withdrawing carbonyl groups.

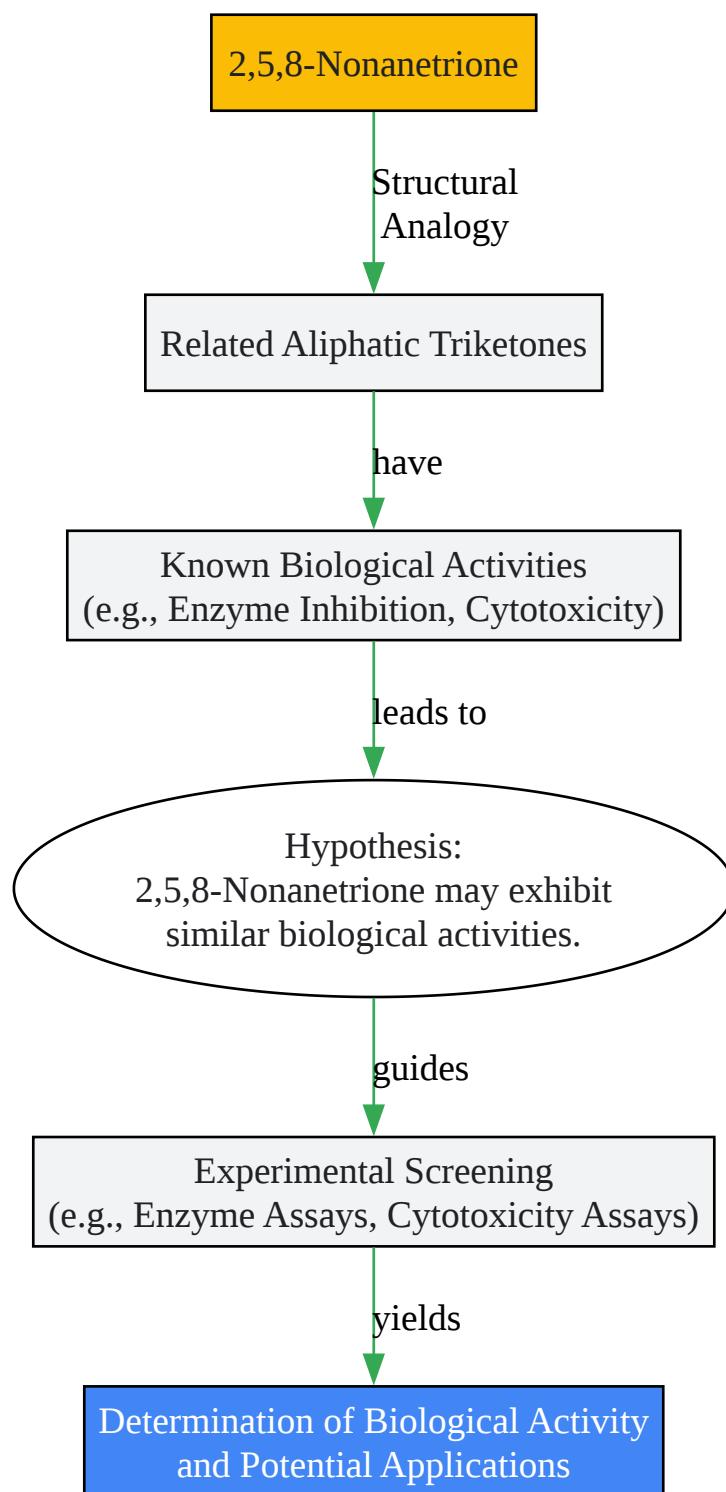
¹H NMR Spectroscopy

Detailed ¹H NMR spectral data for **2,5,8-Nonanetrione** is not readily available. However, one would expect to see a singlet for the two equivalent methyl groups. The methylene protons would appear as multiplets, with those alpha to the carbonyl groups shifted further downfield.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2,5,8-Nonanetrione** is not available in public databases. However, the spectrum would be dominated by a strong absorption band characteristic of the C=O stretching vibration of the ketone groups, typically appearing in the region of 1705-1725 cm^{-1} .^[5] Weaker absorptions corresponding to C-H stretching and bending vibrations would also be present.

Mass Spectrometry


Experimental mass spectrometry data for **2,5,8-Nonanetrione** is not publicly available. The fragmentation pattern upon electron ionization would likely involve cleavage alpha to the carbonyl groups, leading to the formation of acylium ions. Common fragments would include the loss of methyl (CH_3) and acetyl (CH_3CO) groups.

Biological Activity and Applications

There is a significant lack of publicly available information regarding the specific biological activities of **2,5,8-Nonanetrione** and its applications in drug development. However, research on related aliphatic ketones and triketones suggests potential areas of interest.

Some β -triketones have been investigated for their herbicidal and parasiticidal properties, acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).^[6] Additionally, various ketone derivatives have been studied for their cytotoxic effects against cancer cell lines.^[7] It is plausible that **2,5,8-Nonanetrione** could be investigated as an enzyme inhibitor due to the reactivity of its carbonyl groups.^[8]

The diagram below illustrates a potential, though unconfirmed, logical relationship for investigating the biological activity of **2,5,8-Nonanetrione** based on the activities of related compounds.

[Click to download full resolution via product page](#)

A logical workflow for investigating the biological activity of **2,5,8-Nonanetrione**.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of **2,5,8-Nonanetrione** are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of aliphatic ketones and for the screening of compounds for biological activity.

For synthesis, a starting point would be the acid-catalyzed hydrolysis of furan derivatives, as indicated in the synthesis section. Reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.

For biological evaluation, standard *in vitro* assays could be employed. For example, to assess potential cytotoxicity, a variety of cancer cell lines could be treated with **2,5,8-Nonanetrione** at different concentrations, and cell viability could be measured using assays such as the MTT or SRB assay. To investigate enzyme inhibition, a relevant enzyme target would first need to be identified based on structural analogy to known inhibitors, followed by the development or adaptation of a suitable enzyme activity assay.

Conclusion

2,5,8-Nonanetrione is a simple aliphatic triketone with well-defined chemical and physical properties. While synthetic routes have been outlined, detailed experimental protocols and comprehensive spectroscopic and biological activity data are scarce in publicly accessible literature. This guide summarizes the available information and provides a framework for future research into the synthesis, characterization, and potential applications of this compound, particularly in the context of drug discovery and development. Further investigation is warranted to fully elucidate the properties and potential of **2,5,8-Nonanetrione**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5,8-Nonanetrione | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5,8-Nonanetrione | lookchem [lookchem.com]

- 3. treenablythe.weebly.com [treenablythe.weebly.com]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5,8-Nonanetrione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14170128#2-5-8-nananetrione-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com